molecular formula C19H17FN6O B2573114 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892771-13-0

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2573114
CAS No.: 892771-13-0
M. Wt: 364.384
InChI Key: UZQKVAMOXFXUKP-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and a fluorophenyl group. The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . The 1,2,3-triazole ring is another type of heterocyclic compound, this time containing three nitrogen atoms . The presence of a fluorophenyl group suggests that the compound may have interesting electronic properties due to the electronegativity of the fluorine atom.

Scientific Research Applications

Photochemistry of Fluorinated Heterocyclic Compounds

Research into the photochemistry of fluorinated heterocyclic compounds has provided insights into the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These findings emphasize the photoreactivity of fluorinated oxadiazoles and the application of photoprocesses in synthesizing target fluorinated structures, which could be useful in developing novel materials with specific photophysical properties (Pace et al., 2004).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

The synthesis and evaluation of new 1,2,4-triazole derivatives have been explored for their antimicrobial activities. Some of these compounds have demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Biological Activities of Hybrid Molecules

The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, integrated with 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nuclei, has been investigated. These compounds exhibited antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry applications (Başoğlu et al., 2013).

Photoinduced Molecular Rearrangements

The study of photoinduced molecular rearrangements of 1,2,4-oxadiazoles has revealed the formation of 1,2,4-triazoles, among other products, through interactions with nitrogen nucleophiles. This research provides a foundation for the development of novel photoreactive materials (Buscemi et al., 1996).

Synthesis of Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s

The preparation of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s has been achieved through solution polycondensation. These polymers exhibit high thermal stability, solubility in polar organic solvents, and potential for use in advanced material applications due to their unique properties (Hamciuc et al., 2005).

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-11(2)12-7-9-13(10-8-12)26-17(21)16(23-25-26)19-22-18(24-27-19)14-5-3-4-6-15(14)20/h3-11H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKVAMOXFXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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